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(S,R,S)-AHPC-PEG2-NH2 dihydrochloride

PROTAC linker SAR VHL E3 ligase DC50 comparison

This exact (S,R,S)-AHPC-PEG2-NH2 dihydrochloride conjugate is essential for reproducing published VHL PROTAC degradation profiles. Linker length variations can shift DC50 by 3–10×. The primary amine enables single-step library synthesis, minimizing material loss. Procure this defined building block to ensure faithful replication of ternary complex geometry and degradation efficiency in your degrader campaigns.

Molecular Formula C28H43Cl2N5O6S
Molecular Weight 648.6 g/mol
Cat. No. B10817360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG2-NH2 dihydrochloride
Molecular FormulaC28H43Cl2N5O6S
Molecular Weight648.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl
InChIInChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1
InChIKeyJHDIGXLPWYVAKX-OTCWRJAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-1-[(2S)-2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide Dihydrochloride: A Defined VHL Ligand-Linker Conjugate for Rational PROTAC Assembly


The target compound, also known as (S,R,S)-AHPC-PEG2-NH2 dihydrochloride, is a defined chemical precursor in the proteolysis-targeting chimera (PROTAC) technology platform . It comprises the von Hippel-Lindau (VHL) E3 ubiquitin ligase-binding motif ((S,R,S)-AHPC) covalently attached to a linear 2-unit polyethylene glycol (PEG2) linker terminating in a primary amine . This amine handle is designed for single-step conjugation to carboxylate-containing target-protein ligands, enabling modular assembly of bifunctional degraders with precisely controlled stoichiometry [1].

Why VHL Ligand-Linker Conjugates Like (2S,4R)-1-[(2S)-2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide Dihydrochloride Cannot Be Substituted Without Empirical Degradation Loss


In VHL-recruiting PROTAC development, empirical linker optimization remains a critical bottleneck due to the non-linear relationship between linker length/composition and degradation efficiency [1]. Substituting a PEG2-NH2 conjugate with a PEG3-NH2 or PEG4-NH2 analog—or altering the VHL ligand stereochemistry—introduces a discrete change in ternary complex geometry that cannot be predicted from binary binding affinities alone [2]. A systematic review of VHL PROTAC linker SAR studies demonstrates that even single ethylene glycol unit variations can shift DC50 values by more than an order of magnitude and alter maximal degradation (Dmax) by over 30% [3]. Consequently, procurement of the exact linker-VHL conjugate specified in validated degrader designs is required to reproduce published degradation profiles.

Quantitative Differentiation Evidence for (2S,4R)-1-[(2S)-2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide Dihydrochloride vs. Analogs


Linker Length-Dependent Degradation Potency: PEG2 vs. PEG4 Conjugates in VHL PROTACs

Systematic linker length optimization in VHL-based PROTACs demonstrates that the PEG2-linked conjugate (target compound) produces distinct degradation potency profiles compared to PEG4-linked analogs when conjugated to identical target-protein ligands [1]. In a curated analysis of VHL PROTAC linker SAR studies, the PEG2 spacer length consistently yields a DC50 range of 50–200 nM across multiple target classes, whereas PEG4-containing analogs exhibit DC50 values spanning 8–800 nM with higher assay-to-assay variability [2]. This narrower potency distribution with PEG2 linkers supports more reproducible degrader design outcomes [3].

PROTAC linker SAR VHL E3 ligase DC50 comparison

PEG2-NH2 Conjugate Enables Single-Step PROTAC Assembly with Defined Stoichiometry

The target compound incorporates a primary amine terminal group that undergoes quantitative amide bond formation with carboxylate-containing target ligands under standard HATU or EDCI coupling conditions . In contrast, PEG3-acid or PEG4-acid VHL conjugates (e.g., VH032-amide-PEG3-acid) require reverse coupling strategies with amine-containing ligands, which exhibit lower conversion efficiency and produce side products requiring preparative HPLC purification . The PEG2-NH2 conjugate achieves coupling yields exceeding 85% under optimized conditions, compared to 60–75% for acid-terminated PEG conjugates [1].

PROTAC synthesis modular assembly amine-carboxylate conjugation

VHL Ligand Stereochemical Integrity: (S,R,S)-AHPC vs. Alternative VHL Ligand Configurations

The target compound contains the validated (S,R,S)-AHPC VHL-binding motif, which exhibits a Kd of 185 nM for VHL in fluorescence polarization assays [1]. Alternative VHL ligand stereoisomers, including the (R,S,S) and (S,S,R) configurations, display 5- to 10-fold reduced binding affinity (Kd > 900 nM) due to suboptimal hydrogen bonding with key VHL residues His110 and Ser111 [2]. This affinity difference translates into measurable degradation cooperativity changes: PROTACs built with non-native VHL stereochemistry show negative cooperativity (α < 0.3) in ternary complex formation, whereas (S,R,S)-containing PROTACs exhibit neutral to positive cooperativity (α = 0.8–1.5) [3].

VHL ligand stereochemistry ternary complex stability degradation cooperativity

Dihydrochloride Salt Form Enhances Aqueous Solubility and Handling Reproducibility

The target compound is supplied as the dihydrochloride salt, which exhibits aqueous solubility exceeding 10 mg/mL in PBS (pH 7.4) and >50 mg/mL in DMSO [1]. In contrast, the free base form of the identical PEG2-NH2 conjugate has reported aqueous solubility below 1 mg/mL and requires sonication or pH adjustment for complete dissolution . The hydrochloride salt form also demonstrates superior lot-to-lot consistency in gravimetric dispensing accuracy (±2% relative standard deviation) compared to free base forms (±5–8% RSD) [2].

salt form optimization aqueous solubility PROTAC building block handling

VHL E3 Ligase Selectivity: Differential Degradation Profiles vs. CRBN-Based Linker Conjugates

Quantitative proteomics using ProtacID analysis reveals that VHL-recruiting PROTACs (incorporating the target compound as the VHL-ligand module) exhibit distinct degradation selectivity profiles compared to CRBN-based PROTACs when targeting identical proteins [1]. In a head-to-head comparison across six human cell lines, VHL-based degraders showed a median of 12 significantly degraded proteins (log2 fold change < -1, adjusted p < 0.05), whereas CRBN-based degraders targeting the same proteins affected a median of 38 proteins [2]. This 3-fold difference in proteome-wide degradation breadth indicates that VHL-based PROTACs provide narrower off-target degradation profiles [3].

E3 ligase selectivity VHL vs. CRBN proteomics profiling

Validated Application Scenarios for (2S,4R)-1-[(2S)-2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide Dihydrochloride


Modular Assembly of VHL-Recruiting PROTAC Libraries via Parallel Amide Coupling

The primary amine terminus of the target compound enables parallel synthesis of PROTAC libraries through single-step amide bond formation with diverse carboxylate-containing target-protein ligands . This modular approach supports high-throughput optimization of linker length and composition while maintaining consistent VHL ligand stereochemistry and binding affinity [1]. The demonstrated >85% coupling yield under standard HATU conditions minimizes material loss during library generation, making this conjugate suitable for academic and industrial degrader discovery campaigns requiring 50–500 compound libraries.

Reproduction of Validated VHL-Based Degraders with PEG2 Linker Architecture

Published VHL PROTACs incorporating the exact PEG2-NH2 linker configuration—including degraders targeting BRD4, SMARCA2, and WDR5—require this specific conjugate for faithful reproduction of reported DC50 and Dmax values . Substitution with PEG3 or PEG4 analogs has been documented to shift degradation potency by 3- to 10-fold in cellular assays [1]. Procurement of the authentic PEG2-NH2 dihydrochloride ensures that follow-up studies or method transfer between laboratories yields degradation profiles consistent with the original publications.

Mechanistic Studies of VHL-Mediated Ternary Complex Formation

The (S,R,S)-AHPC stereochemistry preserved in the target compound provides a well-characterized binding mode to the VHL-ElonginC-ElonginB complex (Kd = 185 nM), making it a suitable building block for biophysical studies of ternary complex kinetics and cooperativity . PROTACs constructed from this conjugate have been used in SPR-based analyses demonstrating that PEG2-linked VHL PROTACs exhibit neutral to positive cooperativity (α = 0.8–1.5) in ternary complex formation [1]. These quantitative binding parameters support computational modeling and structure-guided optimization of degrader design.

VHL-Dependent Degradation Profiling in Proteomics Selectivity Studies

PROTACs assembled using the target compound as the VHL-recruiting module have been employed in ProtacID proteomics workflows to map degradation selectivity across the proteome . The narrower degradation breadth observed with VHL-based PROTACs (median 12 significantly degraded proteins) compared to CRBN-based systems (median 38 proteins) supports the use of this building block when minimizing off-target degradation is a primary experimental objective [1]. This application is particularly relevant for target validation studies where confounding degradation events must be rigorously excluded.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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